molecular formula C22H16N2 B3964263 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole CAS No. 13730-11-5

2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B3964263
CAS No.: 13730-11-5
M. Wt: 308.4 g/mol
InChI Key: UWVQOVPKNIPJCA-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic aromatic compound that belongs to the imidazole family This compound is characterized by the presence of a phenanthro[9,10-d]imidazole core structure substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diketones with aromatic aldehydes and ammonium acetate in the presence of a catalyst. For example, a TMSOTf-catalyzed synthesis using hexamethyldisilazane as a nitrogen source under microwave irradiation has been reported to yield trisubstituted imidazoles efficiently .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The use of deep eutectic solvents (DES) as catalysts has been explored for the synthesis of triaryl-1H-imidazoles, including 2-aryl-1H-phenanthro[9,10-d]imidazoles, under mild conditions . These methods offer advantages such as reduced environmental impact and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the imidazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole include other imidazole derivatives such as:

  • 2-phenyl-1H-phenanthro[9,10-d]imidazole
  • 2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole
  • 2-(2-chlorophenyl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with hydrophobic pockets in enzymes and receptors.

Properties

IUPAC Name

2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-14-8-2-3-9-15(14)22-23-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)24-22/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVQOVPKNIPJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319048
Record name 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13730-11-5
Record name NSC338970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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